molecular formula C11H14O3 B1654122 (R)-3-Hydroxy-5-phenylpentanoic acid CAS No. 21080-41-1

(R)-3-Hydroxy-5-phenylpentanoic acid

Cat. No. B1654122
CAS RN: 21080-41-1
M. Wt: 194.23 g/mol
InChI Key: IMMRMPAXYUIDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Hydroxy-5-phenylpentanoic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain this compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Scientific Research Applications

Stereochemical Analysis

One area of research involving (R)-3-Hydroxy-5-phenylpentanoic acid is in the determination of absolute configuration through stereochemical analysis. Ganci et al. (2000) conducted a study on the enzymatic hydrolysis of this compound, followed by esterification and high-performance liquid chromatography (HPLC) analysis to determine its enantiomeric purity and absolute configuration (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

Pharmaceutical Applications

Research by Raju and Deshpande (1991) explored the use of isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid in HIV-1 protease inhibition. Their findings indicated significant potential for specific isomers in the treatment of HIV (Raju & Deshpande, 1991).

Chemical Synthesis and Analysis

Stoermer and Pinhey (1998) reported on the synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid, providing insights into the methods and processes involved in the chemical synthesis of related compounds (Stoermer & Pinhey, 1998).

Biotechnological Production

Ren et al. (2005) discussed the biotechnological production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), emphasizing the use of these acids as chiral starting materials in various industries, including pharmaceuticals and medical applications (Ren et al., 2005).

Enantioseparation and Chiral Analysis

Chandrasekaran et al. (2022) focused on the enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, demonstrating the potential for resolving racemic mixtures into enantiomerically pure compounds (Chandrasekaran et al., 2022).

properties

CAS RN

21080-41-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-5-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

IMMRMPAXYUIDLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

melting_point

129-131°C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The example 21 was reproduced except that (R)-3-hydroxyoctanoyl CoA was replaced by (R)-3-hydroxy-5-phenylvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenylvaleric acid ester obtained by a Reformatsky reaction to obtain 3-hydroxy-5-phenylvaleric acid and then by the method described in Eur. J. Biochem., 250, 432–439(1997)) to obtain colorant 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3-hydroxy-5-phenylvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-hydroxy-5-phenylvaleric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.
Name
disodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 3
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-Hydroxy-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.